BTK-IN-3

Description

Properties

IUPAC Name |

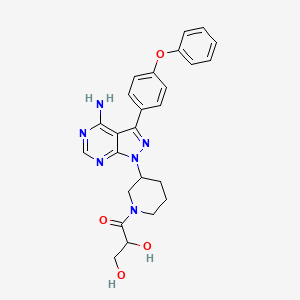

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPMPRXJGMTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BTK-IN-3: A Technical Overview of its Mechanism of Action as a Dual BTK/JAK3 Inhibitor

For Research Use Only. Not for human or veterinary use.

BTK-IN-3, also identified as JAK3/BTK-IN-3, is a potent small molecule inhibitor targeting Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3). While detailed characterization of this compound is primarily documented in patent literature, specifically WO2021147952A1 as compound 009, this technical guide synthesizes the available information and provides a comprehensive overview of its presumed mechanism of action based on its dual inhibitory nature. This document is intended for researchers, scientists, and drug development professionals.

Introduction to BTK and JAK3 in Cellular Signaling

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec kinase family. It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, activation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[1][3]

Janus kinase 3 (JAK3) is a member of the Janus kinase family of intracellular, non-receptor tyrosine kinases. JAK3 plays a pivotal role in cytokine receptor signaling, particularly for those that use the common gamma chain (γc). This signaling is crucial for the development and function of lymphocytes. The JAK/STAT signaling pathway, which JAK3 is a part of, is integral to the inflammatory response, and its aberrant activation is linked to autoimmune disorders and cancers.

The dual inhibition of both BTK and JAK3 presents a synergistic approach to modulating immune responses, making inhibitors like this compound valuable research tools for investigating autoimmune and inflammatory diseases, as well as certain cancers.

The B-Cell Receptor (BCR) Signaling Pathway and BTK's Role

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream signaling molecules, with BTK playing a central role.

The JAK/STAT Signaling Pathway and the Role of JAK3

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus, where it modulates gene expression. JAK3 is predominantly associated with the common gamma chain (γc) of cytokine receptors.

Mechanism of Action of this compound

As a dual inhibitor, this compound is presumed to act on both the BTK and JAK3 kinases. While the precise binding mode of this compound is not detailed in publicly available literature, it is likely an ATP-competitive inhibitor, a common mechanism for kinase inhibitors. Many BTK inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. It is plausible that this compound could operate through a similar covalent or a non-covalent reversible mechanism.

Quantitative Data

| Inhibitor | Target | IC50 (nM) | Cell-based Potency (nM) | Reference |

| Compound XL-12 | BTK | 2.0 | Daudi cells: 689.9 | |

| JAK3 | 14.0 | BaF3-JAK3 cells: 366.4 | ||

| Compound 7e | BTK | <10 | B-cell lymphoma cells: <10,000 | [3] |

| JAK3 | <10 | [3] |

This table presents data for illustrative dual BTK/JAK3 inhibitors and not for this compound itself.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard assays are widely used to determine the potency and selectivity of BTK and JAK3 inhibitors.

Biochemical Kinase Assays

These assays measure the direct inhibition of the purified kinase enzyme.

Example Protocol: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction.

-

Reaction Setup: A reaction mixture is prepared containing the kinase (BTK or JAK3), a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor (this compound) at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.

-

ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, and luciferase, which generates a luminescent signal in the presence of ATP. After a 30-minute incubation, the luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays

Cellular assays are crucial for determining the effect of an inhibitor in a more physiologically relevant context.

Example Protocol: Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

-

Cell Culture and Treatment: A suitable B-cell line (e.g., Ramos cells) is cultured and then treated with various concentrations of the inhibitor (this compound) for a specified period.

-

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

-

Western Blotting or ELISA: The cell lysates are analyzed by Western blotting or ELISA using an antibody specific for phosphorylated BTK (pBTK-Y223) and an antibody for total BTK as a loading control.

-

Data Analysis: The signal for pBTK is normalized to the total BTK signal. The percentage of inhibition of BTK autophosphorylation is plotted against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound is a dual inhibitor of BTK and JAK3, positioning it as a valuable tool for studying the interconnected signaling pathways that govern immune cell function. While specific biochemical and cellular characterization data for this compound are not widely published, its mechanism of action can be inferred from the extensive research on other BTK and JAK3 inhibitors. It is anticipated that this compound acts as an ATP-competitive inhibitor of both kinases, thereby blocking the downstream signaling cascades involved in B-cell activation and cytokine-mediated immune responses. Further research is required to fully elucidate the specific binding kinetics, selectivity profile, and cellular effects of this compound. Researchers utilizing this compound should consider performing in-house characterization to determine its potency and selectivity in their specific assay systems.

References

General Principles of BTK Inhibitor Discovery and Synthesis

An in-depth technical guide on the discovery and synthesis of a specific Bruton's tyrosine kinase (BTK) inhibitor, referred to as "BTK-IN-3," cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information for a molecule with this designation. It is possible that "this compound" is an internal compound code, a very recent discovery not yet in the public domain, or an alternative name for a known inhibitor.

To proceed with generating the requested technical guide, please provide additional information to identify the specific BTK inhibitor of interest, such as:

-

Alternative names or synonyms

-

Chemical structure or IUPAC name

-

Corporate or academic source

-

Relevant patent numbers or publication DOIs

In the interim, this guide will provide a general overview of the discovery and synthesis of BTK inhibitors, drawing on common principles and methodologies in the field, with the understanding that this information is not specific to a compound designated "this compound".

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] The development of BTK inhibitors has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2]

Signaling Pathway Context

BTK is a non-receptor tyrosine kinase that gets activated downstream of the B-cell receptor.[3] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2).[3][4] This ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[3][5] Inhibiting BTK disrupts this signaling pathway, leading to the death of malignant B-cells.[2]

Figure 1. Simplified BTK Signaling Pathway.

Discovery Workflow

The discovery of novel BTK inhibitors typically follows a structured workflow, beginning with target identification and validation, followed by screening and optimization.

Figure 2. General Drug Discovery Workflow for BTK Inhibitors.

Synthesis Strategies

The synthesis of BTK inhibitors often involves multi-step chemical reactions to construct the core scaffold and introduce various functional groups that enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves the coupling of key building blocks. For instance, the synthesis of GDC-0853, a reversible BTK inhibitor, involves a key palladium-catalyzed C-N coupling reaction followed by a Suzuki-Miyaura cross-coupling.[6]

Table 1: Representative BTK Inhibitors and their Characteristics

| Inhibitor | Binding Mode | IC50 (BTK) | Key Synthetic Reaction | Reference |

| Ibrutinib | Covalent | 0.5 nM | Michael addition | [2] |

| Acalabrutinib | Covalent | 3 nM | Amide coupling | [2] |

| Zanubrutinib | Covalent | <1 nM | Suzuki coupling | [2] |

| GDC-0853 | Reversible | - | Pd-catalyzed C-N coupling | [6] |

Experimental Protocols

General Protocol for BTK Enzyme Inhibition Assay:

A common method to assess the potency of a BTK inhibitor is through an in vitro kinase assay.

-

Reagents and Materials: Recombinant human BTK enzyme, a suitable peptide substrate, ATP, and the test inhibitor.

-

Assay Procedure:

-

The BTK enzyme is incubated with varying concentrations of the inhibitor.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.[7]

-

-

Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

General Protocol for Cell-Based Proliferation Assay:

To evaluate the effect of a BTK inhibitor on cancer cells, a cell proliferation assay is commonly used.

-

Cell Lines: B-cell lymphoma cell lines that are dependent on BTK signaling (e.g., Ramos, TMD8).

-

Assay Procedure:

-

Cells are seeded in multi-well plates and treated with a range of concentrations of the BTK inhibitor.

-

The cells are incubated for a period of time (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]

-

-

Data Analysis: The concentration of the inhibitor that reduces cell proliferation by 50% (EC50 or GI50) is determined.

Upon receiving more specific details about "this compound," a comprehensive and tailored technical guide can be developed to meet the specified requirements.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. researchgate.net [researchgate.net]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Target Selectivity Profile of Acalabrutinib: A Technical Guide

Introduction: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. While first-generation BTK inhibitors like ibrutinib demonstrated significant clinical efficacy, their broader kinase inhibition profile has been associated with off-target effects. This has driven the development of second-generation inhibitors designed for greater selectivity. This technical guide provides an in-depth analysis of the target selectivity profile of acalabrutinib (Calquence®), a potent, second-generation, irreversible BTK inhibitor. Due to the limited public availability of detailed selectivity data for investigational compounds like "BTK-IN-3," this guide will use the well-characterized profile of acalabrutinib as a representative example of a highly selective BTK inhibitor, providing a comparative analysis against the first-generation inhibitor, ibrutinib.

Comparative Kinase Selectivity Profile

Acalabrutinib was engineered to optimize specificity for BTK while minimizing inhibition of other kinases, such as those in the TEC and EGFR families, which are often implicated in the adverse effects of less selective inhibitors.[1][2] The selectivity of BTK inhibitors is commonly assessed using broad kinase screening panels, such as the KINOMEscan™ platform, which quantifies the interaction of the compound against hundreds of kinases.

A comprehensive study utilizing the scanMAX Kinase Profiling Panel (a 468-kinase panel) at a 1 µM concentration provides a clear comparison of inhibitor selectivity.[3][4] In this screening, a "hit" is defined as a kinase for which the inhibitor displaces at least 65% of a control ligand.[3] The results highlight the refined selectivity of acalabrutinib compared to ibrutinib.

Table 1: Comparative Selectivity of BTK Inhibitors

| Inhibitor | Primary Target | Number of Off-Target Hits (>65% Inhibition @ 1µM) | Key Off-Targets Inhibited |

|---|---|---|---|

| Acalabrutinib | BTK | 2 | BMX, ERBB4, TEC (<100 nM IC50)[2][5] |

| Ibrutinib | BTK | 98 | TEC, EGFR, ERBB2, JAK3, ITK[1][5] |

| Zanubrutinib | BTK | ~7 | TEC-family kinases[6][7] |

Data compiled from multiple sources, primarily from broad kinome screens at 1µM concentration. The number of hits can vary slightly based on the specific panel used.[3][5][8]

As the data demonstrates, acalabrutinib exhibits a significantly "cleaner" kinome profile with a remarkably low number of off-target interactions at a high concentration.[8] This heightened selectivity is a key molecular attribute that contributes to its distinct clinical profile.

Signaling Pathway Context

BTK is a cytoplasmic, non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[9] It functions downstream of the B-cell receptor (BCR) and other pathways, such as chemokine and Fc receptor signaling. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways like PLCγ2, which ultimately results in the activation of transcription factors crucial for B-cell proliferation and survival. Acalabrutinib acts by covalently binding to the Cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a multi-faceted approach, combining broad screening assays with more focused biochemical and cellular validation.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This method is used to determine the binding interactions of a test compound against a large panel of kinases.

-

Principle: The KINOMEscan™ platform is an active site-directed competition binding assay. It does not measure kinase activity directly but rather the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.

-

Methodology:

-

A large panel of human kinases (e.g., 468 kinases) is individually expressed as fusions with a proprietary DNA tag.

-

The test compound (e.g., acalabrutinib at 1 µM) is mixed with the kinase-DNA tag fusion protein and an immobilized, active-site directed reference ligand.

-

The mixture is allowed to reach equilibrium.

-

The kinase that is not bound to the test compound will bind to the immobilized ligand. Unbound components are washed away.

-

The amount of kinase bound to the solid support is measured using qPCR.

-

Results are reported as "Percent of Control" (POC), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a POC value of <35%, corresponding to >65% displacement of the control ligand.[3]

-

Biochemical IC₅₀ Determination (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a kinase and is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

-

Principle: The ADP-Glo™ assay measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced.

-

Methodology:

-

The kinase (e.g., recombinant BTK enzyme), its substrate, and ATP are added to the wells of a microplate.

-

The inhibitor (e.g., acalabrutinib) is added in a range of concentrations (serial dilution).

-

The reaction is incubated to allow for ATP-to-ADP conversion by the kinase.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

The luminescence is measured, which is directly proportional to the amount of ADP produced and thus the kinase activity.

-

IC₅₀ values are calculated by plotting the kinase activity against the inhibitor concentration.

-

Cellular Target Engagement Assay (e.g., B-Cell Activation)

Cell-based assays are crucial to confirm that the inhibitor can reach and engage its target in a physiological context.

-

Principle: BTK is essential for BCR-mediated activation of B-cells. Inhibition of BTK prevents the expression of activation markers, such as CD69, on the cell surface following BCR stimulation.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or a B-cell lymphoma cell line (e.g., Ramos cells) are isolated and cultured.

-

Cells are pre-incubated with various concentrations of the BTK inhibitor (e.g., acalabrutinib).

-

The B-cell receptor is then stimulated using an anti-IgM antibody.

-

After an incubation period, the cells are stained with fluorescently-labeled antibodies against cell surface markers, including a B-cell marker (e.g., CD19) and an activation marker (CD69).

-

The expression of CD69 on the B-cell population is quantified using flow cytometry.

-

The effective concentration at which the inhibitor reduces CD69 expression by 50% (EC₅₀) is determined.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives [mdpi.com]

In Vitro Kinase Assay of BTK-IN-3: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro kinase assay for a novel Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-3. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of kinase inhibitors. It details the methodologies for assessing the potency and selectivity of this compound, presents data in a structured format, and visualizes key experimental workflows and signaling pathways.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, activation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] BTK is also involved in signaling pathways of other immune cells, including macrophages, neutrophils, and mast cells, through its role in Fc receptor (FcR) and Toll-like receptor (TLR) signaling.

This compound: A Novel Covalent Inhibitor

This compound is a potent and selective covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, thereby blocking its kinase activity. This mechanism of action leads to the disruption of downstream signaling pathways that promote the proliferation and survival of malignant B-cells.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated against BTK and a panel of other kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound against BTK

| Kinase | Assay Type | Substrate | ATP Concentration | IC50 (nM) |

| BTK (wild-type) | ADP-Glo™ | Poly(E,A,Y,K) | 10 µM | 1.2 |

| BTK (C481S mutant) | ADP-Glo™ | Poly(E,A,Y,K) | 10 µM | >1000 |

Table 2: Selectivity Profile of this compound against a Panel of Kinases

| Kinase Family | Kinase | IC50 (nM) |

| Tec Family | BTK | 1.2 |

| ITK | 85 | |

| TEC | 150 | |

| BMX | 250 | |

| Src Family | LYN | 450 |

| SRC | >1000 | |

| FYN | >1000 | |

| EGFR Family | EGFR | >5000 |

Experimental Protocols

ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the luminescence-based ADP-Glo™ Kinase Assay used to determine the IC50 values of this compound. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents:

-

Recombinant human BTK enzyme (wild-type and C481S mutant)

-

Poly(E,A,Y,K) peptide substrate

-

ATP

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[1]

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.

-

Reaction Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of BTK enzyme (final concentration ~1 ng/µL) in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Kinase Reaction Initiation:

-

Add 2 µL of a substrate/ATP mixture (final concentrations: 0.2 mg/mL Poly(E,A,Y,K) and 10 µM ATP) to each well to start the reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Reaction Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[1]

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[1]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling

The selectivity of this compound was assessed against a panel of purified kinases using a similar ADP-Glo™ assay format. The assay for each kinase was performed at an ATP concentration close to its Km value to provide a more accurate determination of inhibitory potential.

Visualizations

Signaling Pathways

The following diagrams illustrate the central role of BTK in B-cell receptor signaling and the mechanism of its inhibition by this compound.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Caption: Mechanism of action of this compound covalent inhibition.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase assay used to determine the IC50 of this compound.

References

The Effects of Zanubrutinib on B-Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the effects of Zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, on B-cell signaling. Zanubrutinib is a potent and highly selective covalent inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to cysteine 481 in the BTK active site, Zanubrutinib effectively blocks its kinase activity, leading to the inhibition of downstream signaling cascades essential for B-cell proliferation, trafficking, and survival.[2][3] This guide details the mechanism of action of Zanubrutinib, presents quantitative data on its biochemical potency and selectivity, and provides detailed protocols for key experiments to assess its impact on B-cell signaling and function.

Introduction to Zanubrutinib and B-Cell Receptor Signaling

The B-cell receptor (BCR) signaling pathway is fundamental for the development, activation, and survival of B lymphocytes.[4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, promoting the survival and proliferation of malignant cells.[4] Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, is a crucial mediator in the BCR signaling cascade.[5]

Upon BCR engagement by an antigen, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the activation of NF-κB and MAPK/ERK, ultimately leading to B-cell proliferation and survival.

Zanubrutinib (BGB-3111) is a potent and highly selective, orally available, irreversible BTK inhibitor.[1] It was designed to maximize BTK occupancy while minimizing off-target inhibition of other kinases, such as TEC, EGFR, and ITK, which has been associated with adverse effects in first-generation BTK inhibitors.[6] This enhanced selectivity contributes to a favorable safety profile.[7]

Mechanism of Action of Zanubrutinib

Zanubrutinib functions by forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[2] This irreversible binding permanently inactivates the kinase, thereby blocking the transduction of signals from the B-cell receptor. The sustained inhibition of BTK disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.

Quantitative Data on Zanubrutinib's Potency and Selectivity

The potency and selectivity of Zanubrutinib have been extensively characterized through biochemical and cellular assays.

Table 1: Biochemical Potency of Zanubrutinib

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Biochemical | 0.3 | [3] |

| BTK (racemate) | Biochemical | 0.63 | [8] |

Table 2: Kinase Selectivity Profile of Zanubrutinib

This table summarizes the inhibitory activity of Zanubrutinib against a panel of selected kinases, highlighting its high selectivity for BTK. Data is often generated via large-scale kinome scanning.

| Kinase | Inhibition at 1 µM | Reference |

| BTK | >99% | [9] |

| ITK | Low | [10] |

| TEC | Low | [10] |

| EGFR | Low | [10] |

| SRC | Low | [9] |

| LYN | Low | [9] |

Note: The table presents a qualitative summary. For precise percentage inhibition or IC50 values for a broader range of kinases, researchers should refer to dedicated kinome scan publications.

Table 3: Cellular Activity and Target Engagement of Zanubrutinib

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| Jeko-1 (MCL) | Cell Proliferation | Viability | 1.487 (µM) | [3] |

| Mino (MCL) | Cell Proliferation | Viability | 5.884 (µM) | [3] |

| TMD-8 (DLBCL) | Cell Proliferation | Viability | 0.36 - 20 | [10] |

| Tissue | Dosing Regimen | Median BTK Occupancy | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 320 mg total daily dose | 100% | [5] |

| Lymph Nodes | 320 mg once daily | 94% | [4][5] |

| Lymph Nodes | 160 mg twice daily | 100% | [4][5] |

Signaling Pathways and Experimental Workflows

B-Cell Receptor Signaling Pathway Inhibition by Zanubrutinib

The following diagram illustrates the canonical B-cell receptor signaling pathway and the point of inhibition by Zanubrutinib.

Experimental Workflow for Assessing Zanubrutinib's Cellular Effects

This diagram outlines a typical workflow for evaluating the effects of Zanubrutinib on B-cell lymphoma cell lines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Zanubrutinib's effects on B-cell signaling.

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to determine the biochemical potency (IC50) of Zanubrutinib against BTK.

-

Principle: This is a competitive binding assay. A fluorescent tracer that binds to the kinase's active site is displaced by the inhibitor, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human BTK enzyme

-

Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

-

Alexa Fluor® 647-conjugated kinase tracer

-

Zanubrutinib (or other test compounds)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

384-well low-volume plates

-

TR-FRET-capable plate reader

-

-

Procedure:

-

Prepare serial dilutions of Zanubrutinib in DMSO, then dilute in Assay Buffer.

-

In a 384-well plate, add the diluted Zanubrutinib or DMSO (vehicle control).

-

Add a pre-mixed solution of BTK enzyme and Eu-anti-tag antibody to each well.

-

Incubate for 1 hour at room temperature to allow the inhibitor to bind to the enzyme.

-

Add the fluorescent tracer to all wells to initiate the competition reaction.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (Alexa Fluor 647).

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the TR-FRET ratio against the logarithm of Zanubrutinib concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Cellular BTK Occupancy Assay (ELISA-based)

This protocol measures the percentage of BTK molecules in cells that are covalently bound by Zanubrutinib.

-

Principle: This ELISA-based method quantifies both the total BTK protein and the amount of "free" BTK that can be captured by a biotinylated probe. The difference indicates the level of target occupancy.

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or lymphoma cell lines

-

Cell lysis buffer

-

Biotinylated-Zanubrutinib probe

-

NeutrAvidin-coated plates

-

Anti-BTK capture antibody

-

Anti-BTK detection antibody (conjugated to HRP or a fluorophore)

-

Standard ELISA reagents (wash buffers, substrate, stop solution)

-

Plate reader

-

-

Procedure:

-

Treat cells with Zanubrutinib at various concentrations and time points.

-

Harvest and lyse the cells.

-

For Free BTK Quantification: a. Incubate cell lysates in NeutrAvidin-coated plates to capture the biotinylated-Zanubrutinib probe that binds to any free BTK. b. Wash the plates to remove unbound proteins. c. Add a detection anti-BTK antibody.

-

For Total BTK Quantification: a. Incubate cell lysates in plates coated with an anti-BTK capture antibody. b. Wash the plates. c. Add a labeled anti-BTK detection antibody.

-

Develop the signal using an appropriate substrate and measure the absorbance or fluorescence.

-

Calculate BTK occupancy as: 1 - (Free BTK in treated sample / Total BTK in treated sample).

-

Western Blot for Downstream Signaling

This protocol is for assessing the phosphorylation status of key proteins downstream of BTK, such as PLCγ2 and ERK.

-

Materials:

-

B-cell lymphoma cell lines

-

Zanubrutinib

-

Stimulant (e.g., anti-IgM antibody)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-phospho-ERK (T202/Y204), anti-ERK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and allow them to adhere or stabilize in culture.

-

Pre-treat cells with various concentrations of Zanubrutinib for 1-2 hours.

-

Stimulate the cells with anti-IgM for a short period (e.g., 10-15 minutes) to activate the BCR pathway. Include an unstimulated control.

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the chemiluminescent substrate, and capture the image.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalizing the phospho-protein signal to the total protein signal.

-

Cell Proliferation Assay (CellTiter-Glo®)

This luminescent assay measures the number of viable cells in culture based on the quantification of ATP.

-

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[1][3]

-

Materials:

-

B-cell lymphoma cell lines

-

Zanubrutinib

-

Opaque-walled 96-well or 384-well plates suitable for luminescence

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

-

-

Procedure:

-

Seed cells at an appropriate density in opaque-walled plates and allow them to acclimate.

-

Add serial dilutions of Zanubrutinib to the wells. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal against the logarithm of Zanubrutinib concentration to determine the IC50 for cell proliferation inhibition.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[6]

-

Materials:

-

B-cell lymphoma cell lines

-

Zanubrutinib

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Zanubrutinib for a specified time (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion

Zanubrutinib is a highly potent and selective second-generation BTK inhibitor that effectively and durably suppresses B-cell receptor signaling. Its high selectivity for BTK minimizes off-target effects, contributing to a favorable safety profile in clinical settings.[7] The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the molecular effects of Zanubrutinib and other BTK inhibitors on B-cell biology and in the context of B-cell malignancies. The sustained and complete BTK occupancy achieved by Zanubrutinib, particularly in the lymph node microenvironment, underscores its robust mechanism of action and provides a strong rationale for its clinical efficacy.[4][5]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Zanubrutinib in patients with previously treated B-cell malignancies intolerant of previous Bruton tyrosine kinase inhibitors in the USA: a phase 2, open-label, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Preliminary studies of BTK-IN-3 efficacy

An In-Depth Technical Guide on the Rationale and Preliminary Evaluation of Dual BTK/JAK3 Inhibition, Featuring BTK-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) are critical enzymes in distinct yet crucial signaling pathways within hematopoietic cells. BTK is a key component of the B-cell receptor (BCR) signaling cascade, essential for B-cell development, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. JAK3, on the other hand, is predominantly associated with cytokine receptors that use the common gamma chain (γc), playing a vital role in the development and function of T-cells and NK cells.

Given their central roles in immune cell function, both BTK and JAKs have become important therapeutic targets. The development of specific inhibitors for these kinases has revolutionized the treatment of certain cancers and inflammatory conditions. A novel therapeutic strategy involves the simultaneous inhibition of both BTK and JAK3 pathways. The compound this compound, also referred to as JAK3/BTK-IN-3, is a potent dual inhibitor of both kinases.[1] This approach is predicated on the hypothesis that targeting both B-cell and T-cell mediated signaling could result in synergistic therapeutic effects, particularly in complex autoimmune diseases.[1][2]

This technical guide will delve into the preliminary studies and efficacy evaluation of dual BTK/JAK3 inhibition, using this compound as a focal point. Due to the limited public availability of specific efficacy data for this compound, this document will present representative data from other BTK inhibitors and detail the standard experimental protocols used to evaluate such compounds.

Quantitative Data Presentation

The preliminary evaluation of a kinase inhibitor involves quantifying its potency and selectivity. This is typically achieved through in vitro biochemical and cell-based assays. While specific quantitative efficacy data for this compound is not yet available in peer-reviewed literature, the following table summarizes representative data for a selection of other BTK inhibitors to illustrate the expected metrics.

| Compound Name | Target(s) | IC50 (nM) | Key Findings |

| BTK-IN-15 | BTK | 0.7 | Potent, high oral absorption, induces apoptosis.[3] |

| BTK-IN-26 | BTK, BTK C481S | 0.7, 0.8 | Potent against both wild-type and C481S mutant BTK.[3] |

| BTK-IN-27 | BTK | 0.2 | High potency BTK inhibitor.[3] |

| BTK-IN-36 | BTK | 0.5 | Potent BTK inhibitor for cancer research.[3] |

| BTK-IN-37 | BTK | 3.6 (IC50), 5.07 (Ki) | Induces apoptosis, necroptosis, and pyroptosis.[3] |

| BTK-IN-44 | BTK | 24.7 | Noncovalent inhibitor with antitumor effects in lymphoma cells.[3] |

| Acalabrutinib Metabolite (ACP-5862) | BTK | 5.0 | Active metabolite of Acalabrutinib.[3] |

Experimental Protocols

The evaluation of a dual kinase inhibitor like this compound requires a series of well-defined experiments to characterize its activity from the molecular to the cellular level.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BTK and JAK3 enzymes.

Methodology:

-

Reagents: Recombinant human BTK and JAK3 enzymes, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound (this compound).

-

Procedure:

-

A serial dilution of this compound is prepared in a suitable buffer (e.g., DMSO).

-

The kinase, substrate, and inhibitor are incubated together in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).

-

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular Phosphorylation Assay (Target Engagement)

Objective: To confirm that this compound inhibits the phosphorylation of its targets and downstream signaling proteins in a cellular context.

Methodology:

-

Cell Lines: A human B-cell lymphoma line (e.g., Ramos) for BTK and a T-cell line (e.g., Jurkat) for JAK3.

-

Procedure:

-

Cells are cultured and then starved of serum to reduce basal signaling.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Signaling is stimulated:

-

For BTK: B-cell receptor is cross-linked using an anti-IgM antibody.

-

For JAK3: Cells are stimulated with a relevant cytokine (e.g., IL-2).

-

-

Cells are lysed immediately after stimulation.

-

-

Analysis (Western Blot):

-

Cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-BTK (Tyr223), anti-phospho-STAT5 (Tyr694)) and total protein as a loading control.

-

The bands are visualized and quantified using an imaging system.

-

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines dependent on BTK or JAK3 signaling.

Methodology:

-

Cell Lines: B-cell malignancy cell lines (e.g., Ramos, Mino).

-

Procedure:

-

Cells are seeded in 96-well plates.

-

A dose-response curve of this compound is added to the wells.

-

The plates are incubated for a period of time (e.g., 72 hours).

-

Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based assay (e.g., CellTiter-Glo®) that quantifies the number of viable cells.

-

-

Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways targeted by this compound is crucial to appreciating its therapeutic potential.

BTK in the B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is a critical node in this pathway.

References

BTK-IN-3: A Structural and Mechanistic Analysis for Drug Discovery Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of a Novel BTK Inhibitor

This whitepaper provides a detailed technical overview of BTK-IN-3, a potent inhibitor of Bruton's tyrosine kinase (BTK). The content herein is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibitor discovery and medicinal chemistry. This guide will explore the structure-activity relationship (SAR), potential synthesis, mechanism of action, and relevant experimental protocols for the evaluation of this compound and its analogs.

Introduction to BTK and its Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[1] Dysregulation of BTK activity has been implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[3] Consequently, BTK has emerged as a significant therapeutic target, with several inhibitors having received regulatory approval.[3]

This compound, with the IUPAC name 2-[3-(Quinoxalin-6-ylaminomethyl)-furan-2-carbonyl]-2,3,4,9-tetrahydro-1H-b-carboline-3(R)-carboxylic acid methylamide and chemical formula C27H24N6O3, represents a novel scaffold for BTK inhibition.[4] This document will provide a comprehensive analysis of its chemical features and potential biological activity.

Structure-Activity Relationship (SAR) of this compound

While specific SAR data for this compound is not publicly available, we can infer potential structure-activity relationships based on the known pharmacophores of other BTK inhibitors and the distinct structural motifs present in this molecule: the quinoxaline, furan, and β-carboline moieties.

Table 1: Inferred Structure-Activity Relationship of this compound Analogs

| Modification Position | R-Group Variation | Inferred Impact on Activity | Rationale |

| Quinoxaline Ring | Substituents on the quinoxaline ring | Modulation of potency and selectivity. | The quinoxaline moiety likely interacts with the hinge region of the BTK active site. Modifications can optimize hydrogen bonding and hydrophobic interactions. |

| Replacement with other heterocycles | Potential for improved pharmacokinetic properties. | Altering the core can affect solubility, metabolism, and off-target effects. | |

| Furan Linker | Replacement with thiophene or phenyl | Alteration of geometric constraints and binding affinity. | The furan ring acts as a rigid linker, positioning the quinoxaline and β-carboline moieties. Changes can affect the overall conformation. |

| β-Carboline Scaffold | Modifications at the N-9 position | Impact on solubility and cell permeability. | The indole nitrogen can be a site for introducing solubilizing groups without disrupting core binding interactions. |

| Stereochemistry at C-3 | Critical for maintaining optimal binding orientation. | The (R)-configuration of the carboxylic acid methylamide at the C-3 position likely plays a key role in fitting into a specific pocket of the BTK enzyme. | |

| Methylamide Group | Replacement with other amides or esters | Modulation of hydrogen bonding and metabolic stability. | The methylamide group can form crucial hydrogen bonds with the protein. Modifications can fine-tune this interaction and influence metabolic pathways. |

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of quinoxalines and β-carbolines. The key steps would likely involve a Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by amide coupling and functionalization of the furan ring, culminating in the attachment of the quinoxaline moiety.

Mechanism of Action and Signaling Pathway

BTK inhibitors function by blocking the catalytic activity of BTK, thereby interrupting the BCR signaling cascade.[5] This leads to decreased B-cell proliferation and survival. The binding of this compound to the ATP-binding site of BTK is expected to be the primary mechanism of its inhibitory action.

Experimental Protocols

The evaluation of this compound's inhibitory potential would involve a series of biochemical and cell-based assays.

BTK Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified BTK.

Methodology:

-

Reagents and Materials: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A solution of this compound at various concentrations is pre-incubated with the BTK enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using the detection reagent and a luminometer.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of BTK activity, is calculated from the dose-response curve.

Cell-Based BTK Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit BTK activity within a cellular context.

Methodology:

-

Cell Line: A human B-cell lymphoma cell line expressing high levels of BTK (e.g., Ramos or TMD8) is used.

-

Procedure:

-

Cells are treated with varying concentrations of this compound for a specified period.

-

B-cell receptor signaling is stimulated using an anti-IgM antibody.

-

Cells are lysed, and protein concentrations are determined.

-

Western blotting is performed to detect the levels of phosphorylated BTK (pBTK) at a specific autophosphorylation site (e.g., Y223) and total BTK.

-

-

Data Analysis: The reduction in the pBTK/total BTK ratio in the presence of this compound indicates its cellular potency.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of B-cell lymphoma cell lines.

Methodology:

-

Cell Line: A BTK-dependent B-cell lymphoma cell line is used.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

Cells are incubated for a period of 72-96 hours.

-

Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated to determine the anti-proliferative activity of the compound.

Conclusion

This compound presents a novel chemical scaffold with the potential for potent and selective inhibition of Bruton's tyrosine kinase. While further experimental validation is required, the structural features of this molecule suggest a promising starting point for the development of new therapeutics for B-cell malignancies and autoimmune disorders. The inferred structure-activity relationships and the outlined experimental protocols provide a framework for the continued investigation and optimization of this and related compounds.

References

Introduction to Bruton's Tyrosine Kinase (BTK)

An In-Depth Technical Guide to the Pharmacology of Bruton's Tyrosine Kinase (BTK) Inhibitors

Disclaimer: Publicly available information on a specific molecule designated "BTK-IN-3" is limited. This guide provides a comprehensive overview of the pharmacology of Bruton's tyrosine kinase (BTK) inhibitors, a class of molecules to which this compound belongs, to serve as a foundational resource for researchers, scientists, and drug development professionals. The data and methodologies presented are representative of the field and are based on well-characterized BTK inhibitors.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] It is a member of the Tec family of kinases and is essential for B-cell development, maturation, differentiation, and survival.[3][4][5] Beyond its role in B-cells, BTK is also expressed in other hematopoietic cells, including myeloid cells, and is involved in various signaling pathways that drive autoimmunity.[1] Dysregulation of BTK activity is implicated in B-cell malignancies and autoimmune diseases, making it a validated therapeutic target.[4][6]

BTK's structure includes several key domains: an N-terminal pleckstrin homology (PH) domain, a Tec homology (TH) domain, and Src homology 3 (SH3) and 2 (SH2) domains, followed by the C-terminal kinase domain.[3] Upon B-cell receptor activation, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream signaling pathways, including NF-κB, which promotes B-cell proliferation and survival.[3][7]

Mechanism of Action of BTK Inhibitors

BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the B-cell receptor signaling pathway.[2] This interference leads to a decrease in the uncontrolled proliferation of B-cells and can induce their death.[2] There are several classes of BTK inhibitors based on their mode of binding to the kinase:

-

Covalent Irreversible Inhibitors: These inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent covalent bond with a cysteine residue (Cys481) in the active site of BTK.[6][8]

-

Non-covalent (Reversible) Inhibitors: This class of inhibitors, including pirtobrutinib and fenebrutinib, binds reversibly to BTK.[3][6] They are designed to overcome resistance mechanisms associated with mutations at the Cys481 residue.[6]

-

BTK Degraders (PROTACs): A newer class of therapeutics, proteolysis-targeting chimeras (PROTACs), are designed to induce the degradation of the BTK protein through the ubiquitin-proteasome system.[9][10]

Quantitative Pharmacology of Representative BTK Inhibitors

The following tables summarize key pharmacological data for several well-characterized BTK inhibitors. This data is essential for comparing the potency, selectivity, and cellular activity of different compounds.

Table 1: Biochemical Potency of Selected BTK Inhibitors

| Inhibitor | Class | Target | IC₅₀ (nM) |

| Ibrutinib | Covalent Irreversible | BTK | 0.5 - 218 |

| Acalabrutinib | Covalent Irreversible | BTK | 3-5 |

| Zanubrutinib | Covalent Irreversible | BTK | <1 |

| Pirtobrutinib (LOXO-305) | Non-covalent Reversible | BTK | 2.5 |

| Fenebrutinib | Non-covalent Reversible | BTK | 11 |

IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific assay conditions.[3]

Table 2: Kinase Selectivity of Selected BTK Inhibitors

| Inhibitor | BTK IC₅₀ (nM) | Off-Target Kinases with IC₅₀ < 100 nM |

| Ibrutinib | 0.5 | EGFR, TEC, ITK, SRC family kinases |

| Acalabrutinib | 3-5 | Minimal off-target activity |

| Zanubrutinib | <1 | TEC, EGFR, ITK |

| Pirtobrutinib | 2.5 | >300-fold selective for BTK over 98% of other kinases |

| Fenebrutinib | 11 | BMX (153-fold), FGR (168-fold), SRC (131-fold) |

Selectivity is a critical parameter as off-target inhibition can lead to adverse effects.[3][11]

Table 3: Cellular Activity of Selected BTK Inhibitors

| Inhibitor | Cell Line | Assay | EC₅₀ (nM) |

| Ibrutinib | TMD8 (ABC-DLBCL) | Proliferation | 1-10 |

| Acalabrutinib | TMD8 (ABC-DLBCL) | Proliferation | 8-15 |

| Pirtobrutinib | Various B-cell lines | BTK autophosphorylation | <10 |

EC₅₀ (Half-maximal effective concentration) reflects the potency of an inhibitor in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug candidate's pharmacological profile.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration of an inhibitor required to inhibit the enzymatic activity of purified BTK by 50% (IC₅₀).

General Protocol:

-

Reagents: Purified recombinant BTK enzyme, a suitable peptide substrate, ATP, and the test inhibitor at various concentrations.

-

Procedure: a. The BTK enzyme is incubated with the test inhibitor for a predetermined period. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

Detection Methods: Common methods include radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a BTK inhibitor on the proliferation of cancer cell lines that are dependent on BTK signaling.

General Protocol:

-

Cell Lines: B-cell malignancy cell lines such as TMD8 (Activated B-cell like Diffuse Large B-cell Lymphoma) or Mino (Mantle Cell Lymphoma) are commonly used.

-

Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the BTK inhibitor. c. The plates are incubated for a period of 48 to 72 hours.

-

Measurement of Proliferation: Cell viability is assessed using various methods, such as:

-

MTT or MTS assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[12]

-

-

Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration to determine the EC₅₀ value.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of a BTK inhibitor in a living organism.

General Protocol:

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.

-

Tumor Xenografts: Human B-cell lymphoma cell lines are implanted subcutaneously or intravenously into the mice to establish tumors. Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.[12]

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The BTK inhibitor is administered orally or via another appropriate route at one or more dose levels.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Tumor volume is measured regularly throughout the study.

-

Survival: In systemic disease models, the overall survival of the animals is monitored.

-

-

Pharmacodynamic (PD) Analysis: Tumor and/or blood samples can be collected to assess the level of BTK inhibition (e.g., by measuring the phosphorylation status of BTK or its downstream targets).

Visualizations

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Experimental Workflow: Kinase Inhibition Assay

Caption: General workflow for a biochemical kinase inhibition assay.

Mechanism of Action: Covalent vs. Non-covalent BTK Inhibition

Caption: Comparison of covalent and non-covalent BTK inhibition mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. dornsife.usc.edu [dornsife.usc.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]

- 12. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BTK-IN-3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] BTK inhibitors have emerged as a promising class of drugs for the treatment of these conditions.[5][6] This document provides detailed application notes and protocols for the characterization of a novel BTK inhibitor, BTK-IN-3, in cell-based assays. The methodologies described herein are designed to assess the potency, selectivity, and mechanism of action of this compound in a cellular context.

Mechanism of Action of BTK Inhibitors

BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the downstream signaling cascade initiated by the B-cell receptor.[5] Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK.[7] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers trigger downstream pathways, including calcium mobilization and activation of transcription factors like NF-κB, which are crucial for B-cell proliferation and survival.[3] BTK inhibitors, such as this compound, are designed to interfere with this signaling cascade.

Experimental Protocols

The following protocols describe key cell-based assays for the characterization of this compound.

BTK Target Occupancy Assay

This assay measures the percentage of BTK protein that is bound by this compound in a cellular context.

Principle: This ELISA-based method quantifies the amount of free BTK in cell lysates.[8] By comparing the amount of free BTK in treated versus untreated cells, the percentage of BTK occupancy by the inhibitor can be determined.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable B-cell lymphoma cell line (e.g., Ramos) to a density of 1-2 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash with cold PBS.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

ELISA Procedure:

-

Coat a 96-well plate with an anti-BTK capture antibody overnight at 4°C.

-

Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell lysates to the wells and incubate for 1 hour at room temperature. To determine total BTK, a parallel set of wells with lysate is incubated with a saturating concentration of a known BTK inhibitor to displace any bound this compound. To determine free BTK, the lysate is used directly.

-

Wash the wells and add a detection antibody (e.g., a different anti-BTK antibody conjugated to HRP).

-

Incubate for 1 hour at room temperature.

-

Wash the wells and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Calculation:

-

Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - (Free BTK in treated sample / Total BTK in untreated sample)) * 100

-

Phospho-BTK (p-BTK) Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of BTK at Tyr223.

Principle: This is a cell-based ELISA that specifically detects the phosphorylated form of BTK. A decrease in the p-BTK signal upon treatment with this compound indicates inhibition of BTK activity.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Ramos) in a 96-well plate.

-

Starve the cells in a serum-free medium for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an anti-IgM antibody to induce BCR signaling and BTK autophosphorylation.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

-

ELISA Procedure:

-

Block the wells with a blocking buffer.

-

Add a primary antibody specific for p-BTK (Tyr223) and incubate overnight at 4°C.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the wells and add a substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm. A parallel set of wells should be stained with an antibody for total BTK for normalization.

-

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of B-cell lymphoma cells.

Principle: A common method utilizes a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed B-cell lymphoma cells (e.g., TMD8) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of this compound.

-

Data Presentation

The following tables summarize representative quantitative data for this compound in the described cell-based assays.

Table 1: BTK Target Occupancy of this compound in Ramos Cells

| This compound Concentration (nM) | Mean BTK Occupancy (%) | Standard Deviation |

| 0.1 | 15.2 | 2.1 |

| 1 | 48.9 | 4.5 |

| 10 | 85.7 | 3.8 |

| 100 | 98.1 | 1.5 |

| 1000 | 99.5 | 0.8 |

Table 2: Inhibition of BTK Autophosphorylation (p-BTK) by this compound in Ramos Cells

| This compound Concentration (nM) | % Inhibition of p-BTK | IC₅₀ (nM) |

| 0.1 | 10.5 | \multirow{5}{*}{8.5} |

| 1 | 35.2 | |

| 10 | 78.9 | |

| 100 | 95.4 | |

| 1000 | 98.9 |

Table 3: Anti-proliferative Activity of this compound in B-Cell Lymphoma Cell Lines

| Cell Line | IC₅₀ (nM) |

| TMD8 | 25.6 |

| Ramos | 42.1 |

| Jeko-1 | 33.8 |

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK inhibitor like this compound.

The protocols and application notes provided in this document offer a comprehensive framework for the initial characterization of the novel BTK inhibitor, this compound. By systematically evaluating its target engagement, inhibitory effects on the BTK signaling pathway, and anti-proliferative activity, researchers can build a robust preclinical data package. These assays are crucial for determining the therapeutic potential of new BTK inhibitors and for guiding further drug development efforts.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for a Potent BTK Inhibitor (BTK-IN-3) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Its involvement extends to signaling in other hematopoietic cells like macrophages and mast cells.[1][4] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis.[1][5][6] Consequently, BTK has emerged as a significant therapeutic target.

BTK inhibitors (BTKis) are a class of drugs designed to block the activity of BTK.[2] These inhibitors can be either irreversible, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, or reversible.[2][4] By inhibiting BTK, these compounds effectively disrupt the downstream signaling pathways that promote the growth and survival of malignant B-cells and modulate immune responses.[2][7] Preclinical studies in various animal models have demonstrated the therapeutic potential of BTK inhibitors in oncology and immunology.[8][9][10]

These application notes provide a comprehensive overview and detailed protocols for the utilization of a representative potent and selective BTK inhibitor, referred to herein as BTK-IN-3, in preclinical animal models.

Mechanism of Action: BTK Signaling Pathway